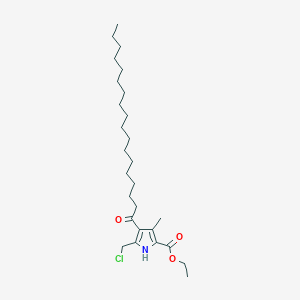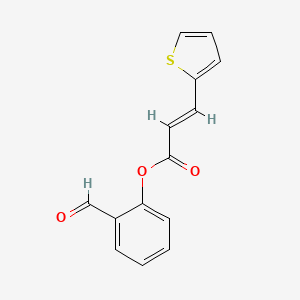
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a podocarpa-triene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Podocarpa-triene Core: This involves the cyclization of suitable precursors under specific conditions to form the podocarpa-triene structure.
Introduction of the Isopropyl Group: This step typically involves the use of isopropyl halides in the presence of a base to introduce the isopropyl group at the desired position.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group and podocarpa-triene structure contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-N-(5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)benzenesulfonamide
- 13-Isopropylpodocarpa-8,11,13-trien-19-al
- Abieta-8,11,13-trien-18-oic acid
Uniqueness
4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide is unique due to the specific combination of its functional groups and structural features. The presence of the fluorine atom enhances its reactivity and binding affinity, while the podocarpa-triene structure provides a stable framework for various chemical modifications.
Propiedades
Fórmula molecular |
C26H34FNO2S |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
N-[(1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C26H34FNO2S/c1-18(2)20-7-6-19-8-13-24-25(3,14-5-15-26(24,4)23(19)16-20)17-28-31(29,30)22-11-9-21(27)10-12-22/h6-7,9-12,16,18,24,28H,5,8,13-15,17H2,1-4H3 |
Clave InChI |
VFXUNXVHKCKVQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(CCC3C2(CCCC3(C)CNS(=O)(=O)C4=CC=C(C=C4)F)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B11079442.png)

![Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11079454.png)
![2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079455.png)
![3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11079467.png)
![methyl (2E)-3-fluoro-3-[(2-oxo-2-phenylethyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11079470.png)
![2-{[3-(trifluoromethyl)benzyl]sulfonyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B11079471.png)
![Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B11079483.png)
![4-amino-N'-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11079484.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11079493.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11079506.png)
![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)

